2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features an imidazole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the iodination of a precursor imidazo[2,1-c][1,4]oxazine compound. One common method involves the reaction of 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine and other reagents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted imidazo[2,1-c][1,4]oxazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and as a probe in molecular biology research.
Mechanism of Action
The mechanism of action of 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
- 2-Bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
- 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
Uniqueness
2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the iodine atom, which can be a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
2-iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDVTMWRXXAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2164373-26-4 |
Source
|
Record name | 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.